Cas no 5428-09-1 (2-Allylisoindoline-1,3-dione)

2-Allylisoindoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-Allylisoindoline-1,3-dione
- N-Allylphthalimide
- 1H-Isoindole-1,3(2H)-dione, 2-(2-propen-1-yl)-
- 2-allyl-isoindole-1,3-dione
- 2-prop-2-enylisoindole-1,3-dione
- IFLAB-BB F1799-0016
- 2-(2-Propenyl)-2H-isoindole-1,3-dione
- 2-Allyl-1,3-dihydro-2H-isoindole-1,3-dione
- 2-Allyl-2H-isoindole-1,3-dione
- N-(2-Propenyl)phthalimide
- N-allyl-phthalimide
- SB66151
- NSC-12801
- EU-0067537
- 2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- FT-0691527
- SR-01000395223-1
- CS-W021537
- 2-Allyl-1H-isoindole-1,3(2H)-dione #
- AKOS001577755
- 2-(2-propenyl)-1H-Isoindole-1,3(2H)-dione
- EN300-109169
- SR-01000395223
- 2-Allyl-1H-isoindole-1,3(2H)-dione
- J-522970
- 5428-09-1
- SCHEMBL170913
- DTXSID50279481
- 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
- FS-3712
- MFCD00158662
- N-Allylphthalimid
- NSC12801
- A913788
- 1H-Isoindole-1,3(2H)-dione, 2-(2-propenyl)-
- SY055438
- STK396869
- 2-(PROP-2-EN-1-YL)ISOINDOLE-1,3-DIONE
- A2696
- DB-012715
-
- MDL: MFCD00158662
- Inchi: InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
- InChI Key: MHHGQWMCVNQHLG-UHFFFAOYSA-N
- SMILES: O=C1N(CC=C)C(C2=C1C=CC=C2)=O
Computed Properties
- Exact Mass: 187.06300
- Monoisotopic Mass: 187.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4A^2
- XLogP3: 2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 68.0 to 72.0 deg-C
- Boiling Point: 295°C(lit.)
- Flash Point: 129.0±13.9 °C
- Refractive Index: 1.591
- PSA: 37.38000
- LogP: 1.40650
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-Allylisoindoline-1,3-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:Sealed in dry,2-8°C
2-Allylisoindoline-1,3-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Allylisoindoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068105-250mg |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 98% | 250mg |
¥50.00 | 2024-05-09 | |
Chemenu | CM147144-1g |
2-allylisoindoline-1,3-dione |
5428-09-1 | 95% | 1g |
$*** | 2023-05-30 | |
ChemScence | CS-W021537-1g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 1g |
$68.0 | 2022-04-27 | ||
Enamine | EN300-109169-0.1g |
2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
5428-09-1 | 95% | 0.1g |
$21.0 | 2023-10-27 | |
eNovation Chemicals LLC | D518061-1g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 97% | 1g |
$235 | 2024-05-24 | |
eNovation Chemicals LLC | D518061-5g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 97% | 5g |
$450 | 2024-05-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD232464-1g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 95% | 1g |
¥118.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068105-100g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 98% | 100g |
¥6428.00 | 2024-05-09 | |
eNovation Chemicals LLC | Y0983224-10g |
2-Allylisoindoline-1,3-dione |
5428-09-1 | 95% | 10g |
$300 | 2024-08-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63724-1g |
N-Allylphthalimide, 97% |
5428-09-1 | 97% | 1g |
¥5367.00 | 2023-02-26 |
2-Allylisoindoline-1,3-dione Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
Additional information on 2-Allylisoindoline-1,3-dione
Introduction to 2-Allylisoindoline-1,3-dione (CAS No. 5428-09-1)
2-Allylisoindoline-1,3-dione, with the chemical identifier CAS No. 5428-09-1, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the isoindoline class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The presence of an allyl group at the 2-position introduces unique reactivity, making it a valuable scaffold for the development of novel bioactive molecules.
The chemical structure of 2-Allylisoindoline-1,3-dione consists of a fused bicyclic system comprising an indoline ring and a diketone moiety. This arrangement imparts distinct electronic and steric properties, which can be exploited to modulate interactions with biological targets. The diketone group is particularly noteworthy, as it serves as a versatile pharmacophore that can undergo various chemical transformations, including condensation reactions, Michael additions, and oxidation processes. These reactions are instrumental in synthesizing more complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-Allylisoindoline-1,3-dione and its derivatives. One of the most compelling areas of research has been its application in the development of anticancer agents. Studies have demonstrated that isoindoline derivatives can exhibit inhibitory effects on various kinases and other enzymes involved in tumor progression. Specifically, modifications to the allylisoindoline core have shown promise in disrupting microtubule formation and inducing apoptosis in cancer cells. These findings have prompted further investigation into optimizing the compound's solubility, bioavailability, and target specificity.
Another promising application of 2-Allylisoindoline-1,3-dione lies in its role as a precursor for synthesizing small-molecule inhibitors targeting infectious diseases. The compound's structural framework allows for the introduction of functional groups that can interact with viral proteases or bacterial enzymes essential for pathogen survival. For instance, researchers have explored its utility in developing inhibitors against the hepatitis C virus (HCV) protease, where modifications to the allyl group enhance binding affinity and reduce resistance development. Such studies highlight the compound's versatility as a building block for antiviral therapies.
The synthesis of 2-Allylisoindoline-1,3-dione typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of an allylacetic acid derivative with an indole derivative under basic conditions, followed by oxidation to introduce the diketone functionality. Advances in catalytic methods have further refined these processes, enabling higher yields and improved selectivity. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at specific positions within the isoindoline ring, expanding the library of possible derivatives.
From a computational chemistry perspective, 2-Allylisoindoline-1,3-dione has been extensively studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively bind to proteins involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. The allyl group, in particular, has been identified as a key determinant of binding affinity, suggesting its importance in designing neuroprotective agents. These computational insights have guided experimental efforts toward developing more potent and selective isoindoline-based drugs.
The pharmacokinetic properties of 2-Allylisoindoline-1,3-dione are also subjects of considerable interest. Research has focused on optimizing its metabolic stability and oral bioavailability through structural modifications. For instance, introducing hydrophilic groups near the diketone moiety has been shown to enhance water solubility while maintaining biological activity. Additionally, prodrug strategies have been explored to improve absorption and distribution within the body. Such efforts are critical for translating promising preclinical findings into effective clinical treatments.
In conclusion,2-Allylisoindoline-1,3-dione (CAS No. 5428-09-1) represents a structurally intriguing compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactivity and biological activity makes it an attractive scaffold for developing novel therapeutic agents targeting cancer, infectious diseases, and neurological disorders. Continued research into its synthetic pathways and pharmacological properties will likely yield innovative treatments with broad clinical applicability.
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